molecular formula C5H9ClFNO2 B2622591 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride CAS No. 2059910-04-0

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride

Cat. No.: B2622591
CAS No.: 2059910-04-0
M. Wt: 169.58
InChI Key: BBOCZBXXOVEPSO-WUADFYGQSA-N
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Description

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C5H9ClFNO2 It is characterized by the presence of an amino group, a fluorine atom, and a carboxylic acid group attached to a cyclobutane ring

Mechanism of Action

Target of Action

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride, also known as Fluciclovine (18F), is primarily targeted towards prostate cancer cells . The compound is recognized and taken up by amino acid transporters that are upregulated in many cancer cells, including prostate cancer .

Mode of Action

The mode of action of this compound involves its uptake into prostate cancer cells by upregulated amino acid transporters, such as ASCT2 and LAT1 .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to amino acid transport. The compound is a synthetic analog of the amino acid L-leucine . Its uptake by the tumor is related to the functional activity of two amino acid transporters .

Pharmacokinetics

The pharmacokinetics of this compound involve its distribution in the body, which differs from other similar compounds. For instance, kidney uptake of the compound is negligible, and no activity is found in the urinary tract . This property might have an impact on the bioavailability of the compound.

Result of Action

The result of the action of this compound is the enhanced detection of prostate cancer cells. The compound is taken up preferentially by prostate cancer cells, compared with surrounding normal tissues . This allows for improved imaging and detection of prostate cancer.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride typically involves the fluorination of cyclobutane derivatives followed by the introduction of amino and carboxylic acid groups. One common method includes the reaction of cyclobutene with a fluorinating agent such as Selectfluor, followed by hydrolysis and amination to introduce the amino group. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide in acetone.

Major Products Formed:

  • Oxidation of the amino group can yield nitroso or nitro derivatives.
  • Reduction of the carboxylic acid group results in the formation of the corresponding alcohol.
  • Substitution reactions can produce various halogenated or functionalized cyclobutane derivatives.

Scientific Research Applications

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Amino-3-fluorocyclobutane-1-carboxylic acid hydrochloride can be compared with other similar compounds such as:

    Fluciclovine (18F):

    Cyclobutane derivatives: Other fluorinated cyclobutane compounds with varying functional groups.

Properties

IUPAC Name

1-amino-3-fluorocyclobutane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c6-3-1-5(7,2-3)4(8)9;/h3H,1-2,7H2,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOCZBXXOVEPSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1(C(=O)O)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2059910-04-0
Record name 1-amino-3-fluorocyclobutanecarboxylic acid hydrochloride
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